1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 3-methylphenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethoxyphenylmethyl group.
Attachment of the Ethanone Moiety: The 3-methylphenoxyethanone group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized piperazine derivatives.
Scientific Research Applications
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as antipsychotic or antidepressant agents.
Biology: The compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxy and methylphenoxy groups. This combination of functional groups provides a distinct pharmacological profile and potential for diverse chemical reactivity.
Properties
Molecular Formula |
C22H28N2O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17-6-4-8-19(14-17)28-16-21(25)24-12-10-23(11-13-24)15-18-7-5-9-20(26-2)22(18)27-3/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI Key |
OZZWIZVFUKIKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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